molecular formula C14H28P2 B1585662 (R,R)-Me-BPE CAS No. 129648-07-3

(R,R)-Me-BPE

Cat. No. B1585662
CAS RN: 129648-07-3
M. Wt: 258.32 g/mol
InChI Key: IRCDUOCGSIGEAI-AAVRWANBSA-N
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Description

(R,R)-Me-BPE, also known as (R,R)-2-Methyl-2-butenyl-4-phenyl-2-oxazoline, is a chiral secondary amine that has been used in a variety of scientific research experiments. It is a synthetic compound that is structurally similar to the naturally occurring amino acid proline. This compound has become increasingly popular in the scientific community due to its ability to act as a chiral catalyst, allowing for efficient synthesis of chiral molecules. In addition, it has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Scientific Process Skills in Physics Education

  • Redesign of Students’ Worksheet on Basic Physics Experiment (BPE) : This study focused on developing Student Worksheets (SW) to trace Scientific Process Skills (SPS) through basic physics experiments on Melde’s law, highlighting the importance of SPS in physics education (Nugraha, Utari, Saepuzaman, & Nugraha, 2018).

  • Development of Basic Physics Experiments Based on SPS : The research aimed at enhancing the mastery of concepts in Melde’s law among physics pre-service teachers through SPS-based student worksheets. This study emphasizes the role of SPS in improving conceptual understanding in physics education (Nugraha, Utari, Saepuzaman, Solihat, & Kirana, 2019).

Applications in Electrochemistry

  • Digital Versatile Disc Bipolar Electrode : This paper introduces a low-cost method for fabricating bipolar electrodes (BPE) for rapid screening of electrocatalytic reactions and sensing applications, demonstrating the versatility of BPE in analytical chemistry (Shayan & Kiani, 2015).

  • Electrochemiluminescence at Bipolar Electrodes : This study explores the use of bipolar electrochemistry (BPE) in analytical chemistry, particularly its combination with electrochemiluminescence (ECL) for sensing applications. The paper discusses the potential of BPE-ECL for detecting biomolecules such as DNA and RNA (Bouffier, Arbault, Kuhn, & Sojic, 2016).

  • Hydrogen Production in a Bio-Photoelectrolysis Cell (BPE) System : This research investigates the use of the cyanobacterium Synechocystis sp. PCC 6803 in a bio-photoelectrolysis cell for hydrogen production, showcasing the application of BPE systems in renewable energy production (McCormick et al., 2013).

Building Performance and R&D in Construction

  • Building Performance Simulation (BPS) in R&D : The paper discusses the use of BPS as a virtual laboratory in R&D projects for innovative building components, emphasizing its role in what-if explorations and providing whole-building insights (Loonen, de Klijn-Chevalerias, & Hensen, 2019).

  • Weight-Reduction and Crashworthiness Analysis of a Vehicle’s Battery-Pack System : This study presents an approach for weight reduction of a battery pack system in electric vehicles using orthogonal experimental design and response surface methodology, showcasing an application in automotive R&D (Xiong, Pan, Wu, & Liu, 2021).

properties

IUPAC Name

(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28P2/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4/h11-14H,5-10H2,1-4H3/t11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCDUOCGSIGEAI-AAVRWANBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1CCP2C(CCC2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](P1CCP2[C@@H](CC[C@H]2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370358
Record name (R,R)-Me-BPE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-Me-BPE

CAS RN

129648-07-3
Record name Me-bpe, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129648073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-Me-BPE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ME-BPE, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LS1AFH1F1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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